N-(5-Methoxyquinolin-8-yl)prop-2-enamide
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Overview
Description
N-(5-Methoxyquinolin-8-yl)prop-2-enamide is an organic compound with the molecular formula C13H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the methoxy group at the 5-position and the prop-2-enamide moiety at the 8-position of the quinoline ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxyquinolin-8-yl)prop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxyquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce saturated amides.
Scientific Research Applications
N-(5-Methoxyquinolin-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-Methoxyquinolin-8-yl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the prop-2-enamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Polyacrylamide: Used in water treatment and as a soil conditioner.
Uniqueness
N-(5-Methoxyquinolin-8-yl)prop-2-enamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike entacapone, which is primarily used in medicine, this compound has broader applications in various fields of research .
Properties
IUPAC Name |
N-(5-methoxyquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-10-6-7-11(17-2)9-5-4-8-14-13(9)10/h3-8H,1H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJOOCTNRLVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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